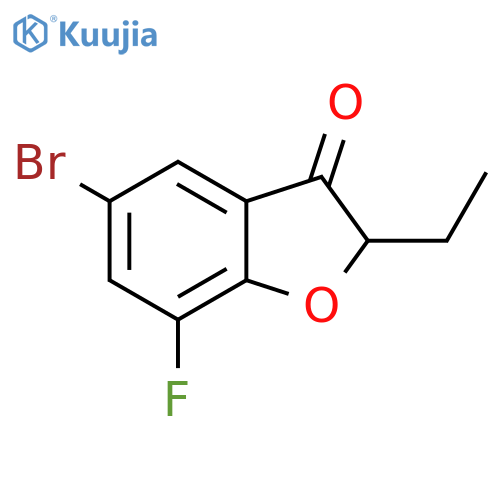

Cas no 1341116-74-2 (5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one)

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one

- 5-Bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one

- 5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one

-

- インチ: 1S/C10H8BrFO2/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8H,2H2,1H3

- InChIKey: POJVWPXRIVRABG-UHFFFAOYSA-N

- SMILES: O1C2=C(F)C=C(Br)C=C2C(=O)C1CC

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01DVR5-500mg |

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one |

1341116-74-2 | 95% | 500mg |

$445.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVR5-250mg |

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one |

1341116-74-2 | 95% | 250mg |

$255.00 | 2023-12-22 | |

| Enamine | EN300-1168534-10000mg |

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one |

1341116-74-2 | 95.0% | 10000mg |

$1778.0 | 2023-10-03 | |

| Enamine | EN300-1168534-2.5g |

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one |

1341116-74-2 | 95% | 2.5g |

$810.0 | 2023-06-08 | |

| Aaron | AR01DVZH-250mg |

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one |

1341116-74-2 | 95% | 250mg |

$248.00 | 2025-02-09 | |

| Enamine | EN300-1168534-0.1g |

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one |

1341116-74-2 | 95% | 0.1g |

$113.0 | 2023-06-08 | |

| Aaron | AR01DVZH-100mg |

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one |

1341116-74-2 | 95% | 100mg |

$181.00 | 2025-02-09 | |

| 1PlusChem | 1P01DVR5-50mg |

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one |

1341116-74-2 | 95% | 50mg |

$152.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVR5-10g |

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one |

1341116-74-2 | 95% | 10g |

$2260.00 | 2023-12-22 | |

| A2B Chem LLC | AX26497-250mg |

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one |

1341116-74-2 | 95% | 250mg |

$206.00 | 2024-04-20 |

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

6. Back matter

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Introduction to 5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS No. 1341116-74-2)

5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS No. 1341116-74-2) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its benzofuran core substituted with bromine, fluoro, and ethyl groups, exhibits a unique set of chemical and biological properties that make it a promising candidate for further exploration in drug discovery and development.

The benzofuran scaffold is a well-known motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to interact with biological targets in a favorable manner. The presence of the bromo group at the 5-position and the fluoro group at the 7-position introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity. Additionally, the ethyl substituent at the 2-position contributes to the overall molecular shape and polarity, influencing its solubility and pharmacokinetic behavior.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The fluoro group in 5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one is particularly noteworthy, as it has been shown to enhance binding interactions with certain biological targets. This has led to its investigation as a potential lead compound in the development of novel therapeutic agents.

The dihydro benzofuran ring system in this compound provides additional conformational flexibility, which can be exploited to optimize interactions with biological receptors. This structural feature is particularly relevant in the design of small-molecule drugs, where precise fitting into binding pockets is crucial for efficacy. The combination of these structural elements makes 5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one a versatile molecule for medicinal chemists to explore.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex pharmacophores. Researchers have been particularly interested in its ability to serve as a precursor for molecules targeting neurological disorders, cancer, and infectious diseases. The bromine substituent, for instance, can be readily functionalized through cross-coupling reactions, allowing for the introduction of additional pharmacological moieties.

The ethyl group at the 2-position also plays a critical role in determining the compound's overall properties. It influences both the electronic distribution across the molecule and its interaction with biological membranes. This has implications for drug delivery systems and formulation strategies, making 5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one an attractive candidate for further optimization.

One of the most compelling aspects of this compound is its potential as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and quantum mechanical calculations, researchers can predict how modifications to this molecule might affect its biological activity. These predictions are increasingly accurate thanks to advancements in computational chemistry software and high-performance computing resources.

In addition to its synthetic utility, 5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one has shown promise in preclinical studies as a modulator of enzyme activity. Specifically, it has been investigated for its ability to inhibit enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These pathways are implicated in a wide range of diseases, making this compound a valuable tool for understanding disease mechanisms and developing new treatments.

The benzofuran core itself is known for its versatility in drug design due to its ability to adopt multiple conformations that can fit into diverse binding sites. The presence of both bromine and fluoro substituents further enhances this versatility by allowing for selective functionalization at multiple positions on the ring system. This flexibility has led to several patents being filed on derivatives of this compound that exhibit improved pharmacological profiles.

As research continues into new therapeutic targets and mechanisms of action, compounds like 5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one will undoubtedly play an important role in advancing our understanding of disease biology and developing novel therapeutics. The combination of structural features that make this molecule unique—such as the bromo-, fluoro-, and ethyl-substituted benzofuran core—provides a rich foundation for further chemical exploration.

The future development of this compound will likely involve exploring new synthetic routes that improve yield and scalability while maintaining or enhancing its pharmacological properties. Additionally, researchers may investigate how different substituents on the benzofuran ring system influence biological activity by employing structure/activity relationship (SAR) studies. These studies will help identify key structural features responsible for potency and selectivity.

In conclusion,5-bromo-2ethyl7fluoro23dihydro1benzofuran3one (CAS No1341116742) represents an exciting opportunity for pharmaceutical innovation due to its unique structural features and promising biological activity profiles It remains one among several promising candidates being explored within academic industrial partnerships aimed at discovering next generation therapeutics addressing unmet medical needs

1341116-74-2 (5-bromo-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one) Related Products

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)